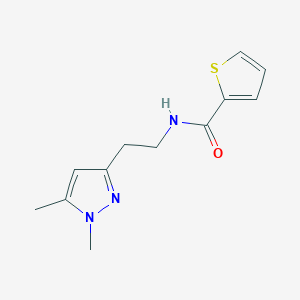

![molecular formula C8H14ClNO2 B2515911 4-氮杂螺[2.4]庚烷-7-羧酸甲酯;盐酸盐 CAS No. 2344681-02-1](/img/structure/B2515911.png)

4-氮杂螺[2.4]庚烷-7-羧酸甲酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

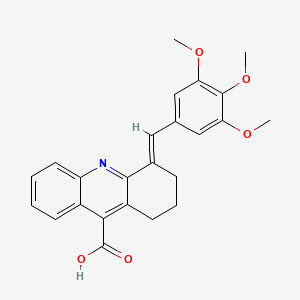

In the first paper, novel quinolines with a 5-azaspiro[2.4]heptan-5-yl moiety were synthesized and evaluated for their antibacterial activity against respiratory pathogens. The synthesis involved creating a compound with an asymmetrical carbon on the pyrolidine moiety, which exhibited potent in vitro and in vivo activities .

The second paper describes the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is an analogue of 2-aminoadipic acid. The synthesis was achieved in six steps from dimethyl meso-2,5-dibromohexanedioate, with a key step being the double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate .

In the third paper, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained through a regioselective 1,3-dipolar cycloaddition reaction. This synthesis produced a mixture of two diastereoisomers .

The fourth paper reports on the microwave-assisted synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, which was synthesized from a dibromocyclohexanecarboxylate precursor. The reaction involved an intramolecular cycloamination followed by an unusual endo-selective acyloxylation reaction .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by the presence of azaspiroheptane or related bicyclic systems. These structures are known for their rigidity and the presence of nitrogen within the ring system, which can impart unique chemical and biological properties to the molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize azaspiroheptane derivatives. These include 1,3-dipolar cycloaddition , double alkylation , intramolecular cycloamination , and acyloxylation reactions . These reactions are crucial for constructing the spirocyclic framework and introducing functional groups that are essential for the biological activity of the molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride" are not directly discussed, the properties of related compounds can be inferred. The azaspiroheptane derivatives are likely to have distinct stereochemical configurations, which can influence their physical properties such as solubility and melting points, as well as their chemical reactivity and biological activity .

科学研究应用

化学改性和应用潜力

一项研究讨论了木聚糖的化学改性,从而产生具有特定性质的新型生物聚合物醚和酯,提出了一种方法学方法,该方法可能适用于4-氮杂螺[2.4]庚烷-7-羧酸甲酯盐酸盐的改性和应用,以创造具有潜在工业或制药应用的新化合物(Petzold-Welcke 等,2014).

抗菌和环境影响

研究的另一个相关方面包括对三氯生和对羟基苯甲酸酯等抗菌剂的调查。这些研究提供了对广泛使用的化合物环境持久性、毒性和潜在健康影响的见解。此类研究可以为4-氮杂螺[2.4]庚烷-7-羧酸甲酯盐酸盐的使用提供安全性和环境影响评估,特别是如果它具有抗菌性能或打算广泛应用于消费品中(Haman 等,2015), (Bedoux 等,2012).

药理特性和临床意义

对具有复杂药理特性的化合物(例如与风湿病治疗相关的化合物)的研究为理解如何评估4-氮杂螺[2.4]庚烷-7-羧酸甲酯盐酸盐在临床环境中的治疗效果和安全性提供了一个框架(Brogden 等,1978).

眼毒性筛选指南

最后,药物眼毒性筛选指南为正在开发的药物和化合物的必要安全性评估提供了批判性视角。如果考虑将4-氮杂螺[2.4]庚烷-7-羧酸甲酯盐酸盐用于制药,这可能是相关的,确保全面的毒性筛查是其评估过程的一部分(Jones,1999).

安全和危害

The safety information for “Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H319 indicates that it causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

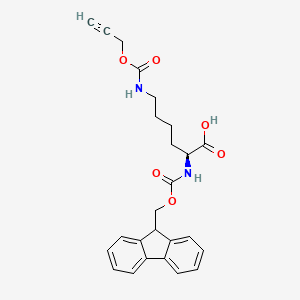

IUPAC Name |

methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-2-5-9-8(6)3-4-8;/h6,9H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQATZNJXXTBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC12CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride | |

CAS RN |

2344681-02-1 |

Source

|

| Record name | methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

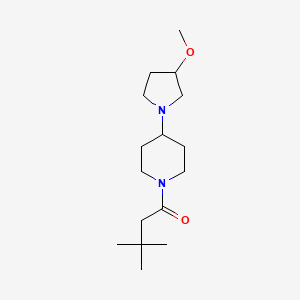

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)

![2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2515834.png)

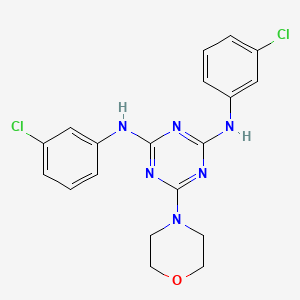

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)

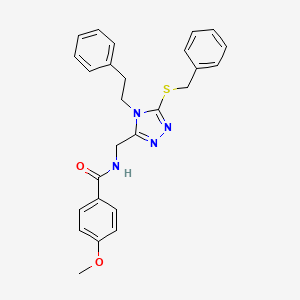

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)

![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)